
3-(2-Methylthiazol-5-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylthiazol-5-yl)acrylaldehyde is a chemical compound with the molecular formula C7H7NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Méthodes De Préparation
The synthesis of 3-(2-Methylthiazol-5-yl)acrylaldehyde typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of acid chlorides and triethylamine at room temperature . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for various applications .
Analyse Des Réactions Chimiques
3-(2-Methylthiazol-5-yl)acrylaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-5 and C-2 positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Methylthiazol-5-yl)acrylaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of 3-(2-Methylthiazol-5-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. Thiazole derivatives can inhibit enzymes, block receptors, and interfere with biochemical pathways. For example, they may inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to their potential anticancer activity .
Comparaison Avec Des Composés Similaires
3-(2-Methylthiazol-5-yl)acrylaldehyde can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactions compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C7H7NOS |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-enal |
InChI |
InChI=1S/C7H7NOS/c1-6-8-5-7(10-6)3-2-4-9/h2-5H,1H3/b3-2+ |
Clé InChI |
QRNBQWPXRPYVMS-NSCUHMNNSA-N |
SMILES isomérique |
CC1=NC=C(S1)/C=C/C=O |
SMILES canonique |
CC1=NC=C(S1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


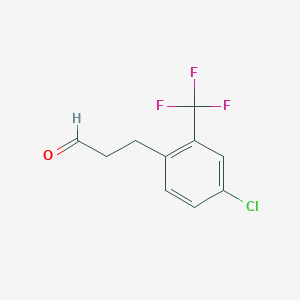


![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
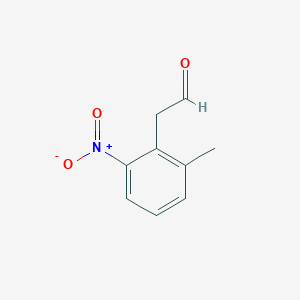

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)

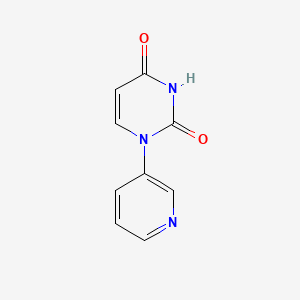
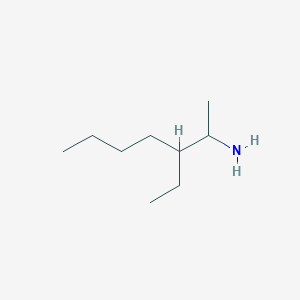
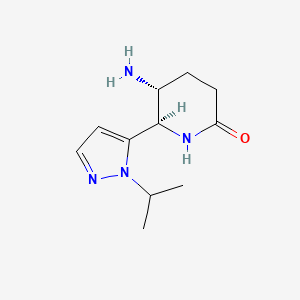
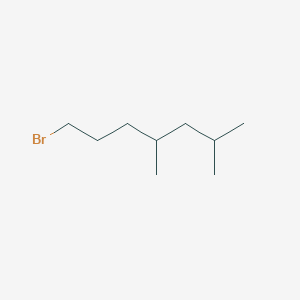
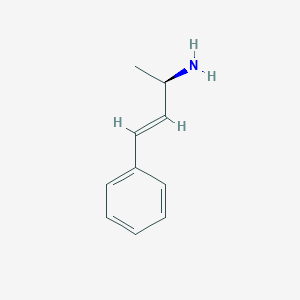
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
